molecular formula C17H13BrO3 B7849266 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one

2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one

Cat. No. B7849266
M. Wt: 345.2 g/mol
InChI Key: PKWNUOFSXKEGGT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one is a useful research compound. Its molecular formula is C17H13BrO3 and its molecular weight is 345.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electronic Transitions

The compound 2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one has been utilized in the synthesis of new dyes. Skrypska et al. (2020) reported that the reaction of a similar compound, 4-[4-(2-Bromoacetyl)phenyl]-3-hydroxy-2H-chromen-2-one, with pyridine and 4-methylpyridine resulted in quaternary pyridinium salts. These salts were used to afford a new biscyanine dye, which showed significant electronic spectrum absorption maxima due to chromophore interactions. The study also involved quantum chemical calculations to analyze the nature of electronic transitions in the dye molecule (Skrypska et al., 2020).

Applications in Nitrogen-containing Heterocycles Synthesis

Yagodinets et al. (2019) described using a structurally related compound, 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one, in synthesizing nitrogen-containing heterocycles with a neoflavonoid moiety. The reactions of this compound with various amines yielded quaternary salts and derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine (Yagodinets et al., 2019).

Microwave-Assisted Synthesis

A method for preparing 3-(4-methyl-3-phenyl-furo[3,2-c]quinoline-2-carbonyl)-chromen-2-ones, involving the reaction of 3-(2-bromo-acetyl)-chromen-2-ones, was reported by Kumar and Rajitha (2006). This method utilized microwave irradiation for better yields, showcasing the compound's potential in efficient synthesis processes (Kumar & Rajitha, 2006).

Synthesis of Polyhydroxylated Derivatives

Santos et al. (2009) explored the synthesis of polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones starting from 3-bromo-2-methyl-4H-chromen-4-one, demonstrating the compound's utility in synthesizing complex organic structures with potential applications in various fields (Santos et al., 2009).

properties

IUPAC Name

2-(3-bromo-4-hydroxyphenyl)-6,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-9-5-10(2)17-12(6-9)15(20)8-16(21-17)11-3-4-14(19)13(18)7-11/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWNUOFSXKEGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-4-hydroxy-phenyl)-6,8-dimethyl-chromen-4-one
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